molecular formula C21H21N3O3S B7744495 5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2H-pyrrol-3-one

Cat. No.: B7744495
M. Wt: 395.5 g/mol
InChI Key: XBYIVXJBDDSFNR-UHFFFAOYSA-N
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Description

The compound “5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2H-pyrrol-3-one” is a complex organic molecule that features a benzothiazole ring, a pyrrolone core, and a dimethoxyphenyl ethyl side chain. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting from 2-aminothiophenol and a suitable aldehyde or ketone.

    Construction of the Pyrrolone Core: Using a cyclization reaction involving an appropriate amine and a diketone.

    Attachment of the Dimethoxyphenyl Ethyl Side Chain: Through a nucleophilic substitution or coupling reaction.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds in the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, such compounds are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications may include the development of new drugs for treating diseases such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, these compounds might be used in the development of new materials, dyes, or agrochemicals.

Mechanism of Action

The mechanism of action for “5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2H-pyrrol-3-one” would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-amino-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one: Lacks the dimethoxyphenyl ethyl side chain.

    4-(1,3-benzothiazol-2-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2H-pyrrol-3-one: Lacks the amino group.

Uniqueness

The presence of both the benzothiazole ring and the dimethoxyphenyl ethyl side chain in “5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2H-pyrrol-3-one” may confer unique biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-26-16-8-7-13(11-17(16)27-2)9-10-24-12-15(25)19(20(24)22)21-23-14-5-3-4-6-18(14)28-21/h3-8,11H,9-10,12,22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYIVXJBDDSFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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